molecular formula C11H23N3S B2788003 Diethyl({3-[(5-methyl-1,3-thiazolidin-2-ylidene)amino]propyl})amine CAS No. 380436-81-7

Diethyl({3-[(5-methyl-1,3-thiazolidin-2-ylidene)amino]propyl})amine

Cat. No.: B2788003
CAS No.: 380436-81-7
M. Wt: 229.39
InChI Key: QECAZVTWXORPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl({3-[(5-methyl-1,3-thiazolidin-2-ylidene)amino]propyl})amine is a synthetic organic compound with the molecular formula C11H23N3S It is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl({3-[(5-methyl-1,3-thiazolidin-2-ylidene)amino]propyl})amine typically involves the reaction of diethylamine with a suitable thiazolidine derivative. One common method involves the condensation of diethylamine with 3-(5-methyl-1,3-thiazolidin-2-ylidene)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl({3-[(5-methyl-1,3-thiazolidin-2-ylidene)amino]propyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOCH3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiazolidine derivatives

    Substitution: Halogenated or alkoxylated thiazolidine derivatives

Scientific Research Applications

Diethyl({3-[(5-methyl-1,3-thiazolidin-2-ylidene)amino]propyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazolidine-based compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl({3-[(5-methyl-1,3-thiazolidin-2-ylidene)amino]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. Additionally, the compound may affect cellular pathways by binding to receptors and altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine: A parent compound with a similar ring structure but lacking the diethylamino and propyl substituents.

    Thiazolidinone: A derivative with a carbonyl group at the 2-position of the thiazolidine ring.

    Thiazole: A related compound with a similar sulfur and nitrogen-containing ring but with different substitution patterns.

Uniqueness

Diethyl({3-[(5-methyl-1,3-thiazolidin-2-ylidene)amino]propyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N',N'-diethyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3S/c1-4-14(5-2)8-6-7-12-11-13-9-10(3)15-11/h10H,4-9H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECAZVTWXORPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=NCC(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.